Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate
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Overview
Description
Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate is a complex organic compound that features a furoate ester, an adamantyl group, and a benzylamino moiety
Preparation Methods
The synthesis of Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate typically involves multiple steps. One common method includes the Friedel–Crafts alkylation reaction to introduce the adamantyl group . The benzylamino group can be introduced via reductive amination using titanium (IV) isopropoxide and sodium borohydride . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions under appropriate conditions.
Friedel–Crafts Alkylation: The adamantyl group can be introduced via Friedel–Crafts alkylation.
Scientific Research Applications
Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Organic Synthesis: It serves as an important intermediate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to certain enzymes or receptors. The benzylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate can be compared with similar compounds such as:
1-Adamantyl methyl ketone: This compound also features an adamantyl group and is used in organic synthesis and pharmaceuticals.
Methyl 4-[(benzylamino)methyl]benzoate: This compound has a similar benzylamino group and is used in various chemical reactions.
The uniqueness of this compound lies in its combination of the furoate ester, adamantyl group, and benzylamino moiety, which provides distinct chemical and physical properties.
Properties
Molecular Formula |
C24H29NO3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]furan-3-carboxylate |
InChI |
InChI=1S/C24H29NO3/c1-27-23(26)20-10-22(24-11-17-7-18(12-24)9-19(8-17)13-24)28-21(20)15-25-14-16-5-3-2-4-6-16/h2-6,10,17-19,25H,7-9,11-15H2,1H3 |
InChI Key |
UAUVYFUXSDLRQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)C23CC4CC(C2)CC(C4)C3)CNCC5=CC=CC=C5 |
Origin of Product |
United States |
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